molecular formula C12H20IN3O2 B13330006 tert-Butyl ((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate

tert-Butyl ((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate

Cat. No.: B13330006
M. Wt: 365.21 g/mol
InChI Key: JDERQIUBDHANED-UHFFFAOYSA-N
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Description

tert-Butyl ((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with iodine and methyl groups. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of tert-Butyl ((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

tert-Butyl ((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Used as an intermediate in the synthesis of other valuable compounds, including drugs and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the tert-butyl carbamate group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological system being studied.

Comparison with Similar Compounds

tert-Butyl ((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate can be compared with other pyrazole derivatives, such as:

    tert-Butyl ((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    tert-Butyl ((4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate: Contains a chlorine atom, which may result in different chemical and biological properties.

    tert-Butyl ((4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate: The presence of a fluorine atom can significantly alter the compound’s pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C12H20IN3O2

Molecular Weight

365.21 g/mol

IUPAC Name

tert-butyl N-[(4-iodo-2,5-dimethylpyrazol-3-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C12H20IN3O2/c1-8-10(13)9(16(6)14-8)7-15(5)11(17)18-12(2,3)4/h7H2,1-6H3

InChI Key

JDERQIUBDHANED-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1I)CN(C)C(=O)OC(C)(C)C)C

Origin of Product

United States

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